REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][C:5]([NH:7][C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([S:24](=[O:27])(=[O:26])[NH2:25])[C:16]=1[O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]([OH:13])=[O:12])=[O:6].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[O:6]=[C:5]1[CH2:4][CH2:3][CH2:2][N:7]1[C:8]1[CH:9]=[C:10]([CH:14]=[C:15]([S:24](=[O:27])(=[O:26])[NH2:25])[C:16]=1[O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:11]([OH:13])=[O:12] |f:1.2.3|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)NC=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
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Name
|
|
Quantity
|
11.5 g
|
Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
283
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Type
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CUSTOM
|
Details
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stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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under reflux overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
After acidification with 3N acqueous HC1, the product separated as a gum
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Type
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ADDITION
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Details
|
Methylene chloride was added
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Type
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STIRRING
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Details
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the mixture stirred for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
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Details
|
The product 3-(2-oxo-1-pyrrolidinyl)-4-phenoxy-5-sulfamylbenzoic acid, now in the form of a powder, was filtered
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Type
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WASH
|
Details
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washed with water
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Type
|
CUSTOM
|
Details
|
air-dried
|
Type
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CUSTOM
|
Details
|
to give 7.5 g (61% on two steps)
|
Type
|
CUSTOM
|
Details
|
A sample was recrystallized from aq. dioxane
|
Type
|
CUSTOM
|
Details
|
to give colorless crystals with m.p. 282°-285°
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(CCC1)C=1C=C(C(=O)O)C=C(C1OC1=CC=CC=C1)S(N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |